molecular formula C12H18F3N3 B2377970 1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine CAS No. 2415465-96-0

1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine

Cat. No.: B2377970
CAS No.: 2415465-96-0
M. Wt: 261.292
InChI Key: ZQIWKUSVSTVHMJ-UHFFFAOYSA-N
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Description

1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine is a complex organic compound that features a pyrazole ring and a piperidine ring The presence of a trifluoromethyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 4-methylpyrazole, followed by its alkylation with an ethyl halide to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could yield a fully saturated compound.

Scientific Research Applications

1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpyrazol-1-yl)ethanol: This compound shares the pyrazole ring but lacks the piperidine and trifluoromethyl groups.

    4-(Trifluoromethyl)piperidine: This compound shares the piperidine ring and trifluoromethyl group but lacks the pyrazole ring.

Uniqueness

1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine is unique due to the combination of its pyrazole and piperidine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[2-(4-methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3/c1-10-8-16-18(9-10)7-6-17-4-2-11(3-5-17)12(13,14)15/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIWKUSVSTVHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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